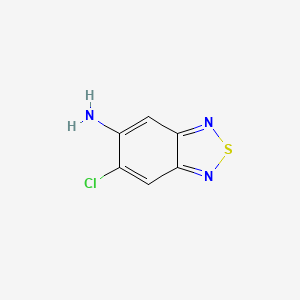

5-Amino-6-chloro-2,1,3-benzothiadiazole

Vue d'ensemble

Description

5-Amino-6-chloro-2,1,3-benzothiadiazole is a chemical compound that inhibits the replication of viruses by binding to their nucleic acids . It is a derivative of 1,2,3-Benzothiadiazole, a bicyclic aromatic chemical composed of a benzene ring that is fused to a 1,2,3-thiadiazole .

Synthesis Analysis

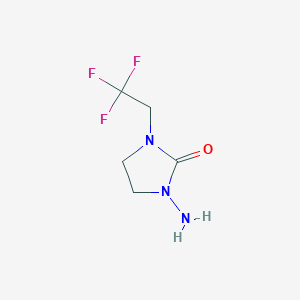

The synthesis of 5-Amino-6-chloro-2,1,3-benzothiadiazole can be achieved through a diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . An alternative method involves the Herz reaction where anilines are converted to benzothiadiazole . A specific synthesis process involves the addition of 5-chloro-4-amino-2,1,3-benzothiadiazole to phosphorus oxychloride, followed by the addition of 1-acetyl-2-imidazolidinone .Molecular Structure Analysis

The molecule is planar with N-N and S-N distances indicative of multiple bond character . The molecular formula of 5-Amino-6-chloro-2,1,3-benzothiadiazole is C6H4ClN3S .Chemical Reactions Analysis

1,2,3-Benzothiadiazole, the parent compound, is much less nucleophilic than naphthalene and undergoes the standard chemistry of aromatic compounds . Alkylation reactions give exclusively the 3-amino quaternary salt .Physical And Chemical Properties Analysis

The compound is a colorless solid and is soluble in organic solvents . The molecular mass of 5-Amino-6-chloro-2,1,3-benzothiadiazole is 185.63 .Applications De Recherche Scientifique

Optoelectronics

- Field : Optoelectronics .

- Application : 5-Amino-6-chloro-2,1,3-benzothiadiazole derivatives are used as small-donor molecules in optoelectronics .

- Method : These molecules are synthesized by Stille or Suzuki reaction. They are characterized by spectroscopic and electrochemical methods .

- Results : The synthesized compounds absorb light in a wide range (UV-green/yellow light) and emit from green to red/near IR light. They show a narrow energy gap (1.75–2.38 eV), and high Ea values increasing for polymers, which prove their electron-donating nature and semiconductor properties .

Biological Applications

- Field : Chemical Biology .

- Application : 5-Amino-6-chloro-2,1,3-benzothiadiazole is used in the synthesis of fluorescent probes .

- Method : The compound is synthesized via sulfonation reaction of the 4-chloro-2,1,3-benzoxadiazole and neutralized with ammonium hydroxide .

- Results : The synthesized compound was found to be specific for thiol in an aqueous medium .

Antispasmodic Agent

- Field : Medicinal Chemistry .

- Application : 5-Amino-6-chloro-2,1,3-benzothiadiazole is used in the synthesis of antispasmodic agents .

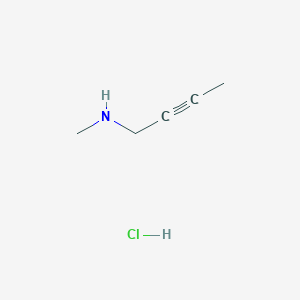

- Method : The compound is synthesized by reacting 4-amino-5-chloro-2,1,3-benzothiadiazole with 2-chloro-2-imidazoline sulfate in an organic solvent (e.g., methanol) at 40-100°C for 1-24 hours .

- Results : The synthesized compound is useful as an antispasmodic agent .

Synergizing Insecticides

- Field : Agrochemistry .

- Application : 1,2,3-Benzothiadiazole, a compound structurally similar to 5-Amino-6-chloro-2,1,3-benzothiadiazole, has been claimed to synergize insecticides .

- Method : The exact method of application is not specified, but it is likely that the compound is mixed with the insecticide before application .

- Results : While the compound has been claimed to enhance the effectiveness of insecticides, it has not been commercialized for this application .

Tonus Lenitive

- Field : Medicinal Chemistry .

- Application : 5-Amino-6-chloro-2,1,3-benzothiadiazole is used in the synthesis of tonus lenitives .

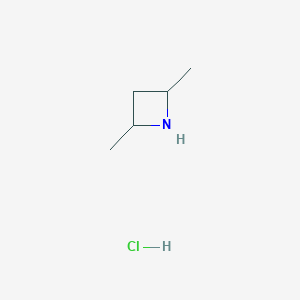

- Method : The compound is synthesized by reacting 5-chloro-4-amino-2,1,3-benzothiadiazole with 1-acyl-2-imidazolidinone .

- Results : The synthesized compound is useful as a tonus lenitive .

Hair Dyes and Colors

Safety And Hazards

Propriétés

IUPAC Name |

5-chloro-2,1,3-benzothiadiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGIAUJBFGRFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NSN=C21)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-6-chloro-2,1,3-benzothiadiazole | |

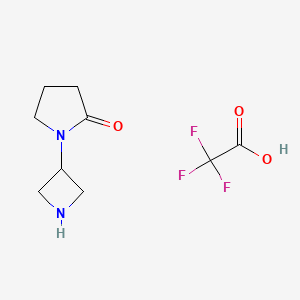

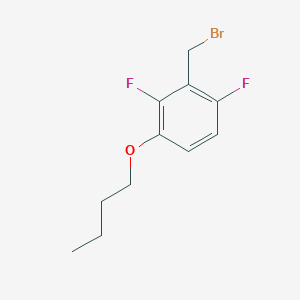

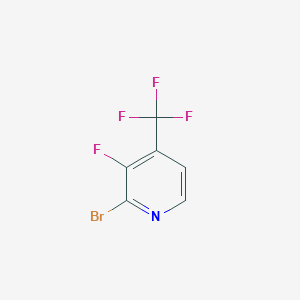

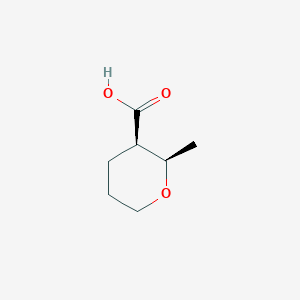

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

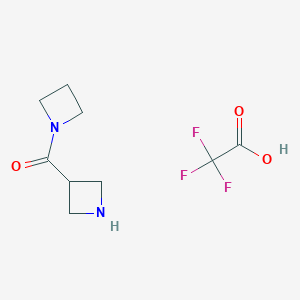

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1383313.png)

![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1383316.png)

![tert-butyl 2-[N-(morpholin-2-ylmethyl)methanesulfonamido]acetate](/img/structure/B1383329.png)